5,8,11-Eicosatriynoic acid
Overview
Description
Bifeprunox mesylate is an atypical antipsychotic compound that has been investigated for its potential use in treating schizophrenia, psychosis, and Parkinson’s disease . It combines minimal dopamine receptor agonism with serotonin receptor agonism, similar to aripiprazole . Despite its promising pharmacological profile, development was discontinued due to insufficient efficacy data .
Mechanism of Action
Target of Action
5,8,11-Eicosatriynoic acid, also known as Mead acid, is a selective inhibitor of lipoxygenases . Lipoxygenases are a family of enzymes that oxidize fatty acids to produce lipid mediators, which play crucial roles in cell signaling and inflammation .
Mode of Action
Mead acid interacts with its targets, the lipoxygenases, by inhibiting their action . This inhibition disrupts the normal metabolic pathways of these enzymes, leading to changes in the production of lipid mediators .
Biochemical Pathways
Mead acid is an endogenous polyunsaturated fatty acid (PUFA) that can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase . It is synthesized from oleic acid, particularly in conditions of essential fatty acid (EFA) deficiency . In such conditions, Mead acid is synthesized rather than arachidonic acid (ARA) from linoleic acid (LA) .
Pharmacokinetics
It is known to be distributed in various normal tissues .
Result of Action
The inhibition of lipoxygenases by Mead acid leads to a decrease in the production of lipid mediators, which can affect various physiological processes. Recent studies suggest that Mead acid may have effects on inflammation, cancer, dermatitis, and cystic fibrosis .
Action Environment
The action of Mead acid is influenced by the body’s nutritional status, particularly the availability of essential fatty acids. In conditions of EFA deficiency, the synthesis of Mead acid is upregulated . .
Biochemical Analysis
Biochemical Properties
5,8,11-Eicosatriynoic acid interacts with enzymes such as lipoxygenase and cyclooxygenase, which convert it into several specific lipid mediators . These interactions play a crucial role in the biochemical reactions involving this compound .
Cellular Effects
This compound influences cell function by interacting with various biomolecules within the cell . It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can influence its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of bifeprunox mesylate involves several key steps:
Formation of the benzoxazole core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the piperazine moiety: The piperazine ring is introduced via nucleophilic substitution reactions.
Introduction of the biphenyl group: This step involves coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Formation of the mesylate salt: The final step involves the reaction of bifeprunox with methanesulfonic acid to form the mesylate salt.
Industrial production methods typically involve optimizing these steps to ensure high yield and purity, often using continuous flow techniques and advanced purification methods .
Chemical Reactions Analysis
Bifeprunox mesylate undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a model compound for studying receptor-ligand interactions and developing new synthetic methodologies.
Biology: Investigating its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Evaluating its efficacy and safety in treating psychiatric and neurological disorders.
Comparison with Similar Compounds
Bifeprunox mesylate is similar to other atypical antipsychotics like aripiprazole and SLV313, which also combine dopamine and serotonin receptor agonism . bifeprunox mesylate is unique in its specific receptor binding profile and its potential for fewer side effects . Other similar compounds include:
Aripiprazole: Shares partial dopamine agonism but has a different side effect profile.
SLV313: Another investigational compound with similar receptor activity but different pharmacokinetics.
SSR-181507: Combines dopamine and serotonin receptor agonism but with distinct pharmacological properties.
Properties
IUPAC Name |
icosa-5,8,11-triynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-8,11,14,17-19H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYNLPMPYBYKJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CCC#CCC#CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159018 | |
Record name | 5,8,11-Eicosatriynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13488-22-7 | |
Record name | 5,8,11-Eicosatriynoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13488-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,8,11-Eicosatriynoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013488227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,8,11-Eicosatriynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,8,11-EICOSATRIYNOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7EU6LY7HJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 5,8,11-Eicosatriynoic acid?
A: this compound acts primarily as a mechanism-based inhibitor of lipoxygenases. [] It acts as a suicidal substrate, being converted by the enzyme into a highly reactive allene hydroperoxide. This intermediate then reacts with a methionine residue at the enzyme's active site, leading to irreversible inactivation. []
Q2: Does this compound influence calcium signaling pathways?
A: Yes, research indicates that this compound can induce a concentration-dependent increase in intracellular calcium ([Ca2+]i) in Madin Darby canine kidney cells. This effect is attributed to both the release of calcium from intracellular stores (endoplasmic reticulum, mitochondria, and others) and the influx of extracellular calcium. []
Q3: What is the impact of this compound on cell proliferation?
A: Studies suggest that this compound may play a role in cell proliferation. For instance, it has been shown to block platelet-induced proliferation of human fibroblasts, likely through the inhibition of 5-lipoxygenase and the subsequent reduction of 5-hydroxyeicosatetraenoic acid (5-HETE) production. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C20H28O2. Its molecular weight is 300.44 g/mol.
Q5: Has this compound demonstrated any catalytic properties itself?
A5: While this compound is not known to possess inherent catalytic activity, its presence can influence the catalytic activity of enzymes like lipoxygenase. It acts as a substrate analog that binds to the enzyme's active site, ultimately leading to irreversible inactivation rather than catalytic turnover.
Q6: In what biological systems has this compound shown efficacy in vitro?
A6: this compound has demonstrated efficacy in various in vitro systems. Examples include:
- Inhibition of lipoxygenase activity in cell lysates and purified enzyme preparations: It effectively inhibits lipoxygenase activity in various cell types and tissues, including soybeans, reticulocytes, human term placenta, and rat brain. [, , , ]
- Attenuation of agonist-induced calcium mobilization in platelets: It reduces thrombin- and thromboxane mimetic-induced increases in intracellular calcium in human platelets. []
- Modulation of mitogen responses in lymphocytes: It can synergistically enhance mitogen-induced responses in human lymphocytes when combined with cyclooxygenase inhibitors. [, ]
Q7: Are there other compounds with similar mechanisms of action to this compound?
A7: Yes, several other compounds inhibit lipoxygenase enzymes, including:
- 5,8,11,14-Eicosatetraynoic acid (ETYA): A related acetylenic fatty acid that inhibits both 5-lipoxygenase and 12-lipoxygenase. [, ]
- Nordihydroguaiaretic acid (NDGA): A natural product with potent antioxidant and lipoxygenase inhibitory activity. [, ]
- Baicalein: A flavonoid compound known for its antioxidant and lipoxygenase inhibitory properties. [, ]
- Cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC): A selective inhibitor of 5-lipoxygenase. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.